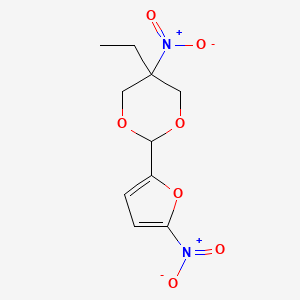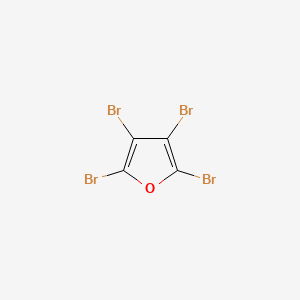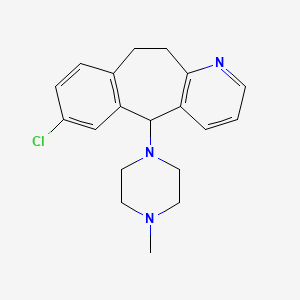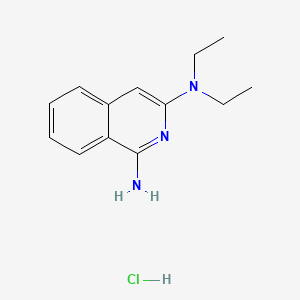![molecular formula C24H20O B14675260 14-propyl-14H-dibenzo[a,j]xanthene CAS No. 37097-14-6](/img/structure/B14675260.png)
14-propyl-14H-dibenzo[a,j]xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Propyl-14H-dibenzo[a,j]xanthene is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmaceutical applications, including antiviral, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a propyl group at the 14th position, contributes to its distinct chemical and physical properties.
Métodos De Preparación
The synthesis of 14-propyl-14H-dibenzo[a,j]xanthene can be achieved through various methods. One common approach involves the condensation reaction between β-naphthol and propyl aldehydes in the presence of a catalytic system. For instance, a synergetic catalytic system combining basic bleaching earth clay and PEG-600 has been shown to be effective . This method offers advantages such as catalyst recyclability, superior product yield, shorter reaction time, and the avoidance of hazardous reagents.
Another method involves the use of ionic liquids with multi-SO3H groups as catalysts for the one-pot condensation of 2-naphthol with aldehydes . This approach is known for its safety, mild conditions, short reaction times, high yields, and simplicity.
Análisis De Reacciones Químicas
14-Propyl-14H-dibenzo[a,j]xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
14-Propyl-14H-dibenzo[a,j]xanthene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Its anti-inflammatory properties are being explored for therapeutic applications.
Mecanismo De Acción
The mechanism of action of 14-propyl-14H-dibenzo[a,j]xanthene involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound can also intercalate into DNA, inhibiting the replication of viruses and cancer cells . The specific pathways involved depend on the biological context and the target organism.
Comparación Con Compuestos Similares
14-Propyl-14H-dibenzo[a,j]xanthene can be compared with other similar compounds, such as:
14-aryl-14H-dibenzo[a,j]xanthenes: These compounds have aryl groups at the 14th position and exhibit similar biological activities.
Dibenzo[a,k,l]xanthenes: These compounds have additional benzene rings fused to the xanthene core, leading to different chemical and physical properties.
Benzo[k,l]xanthenes: These compounds are structurally related but have fewer benzene rings fused to the xanthene core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
37097-14-6 |
|---|---|
Fórmula molecular |
C24H20O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-propyl-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C24H20O/c1-2-7-20-23-18-10-5-3-8-16(18)12-14-21(23)25-22-15-13-17-9-4-6-11-19(17)24(20)22/h3-6,8-15,20H,2,7H2,1H3 |
Clave InChI |
OSZWSSXJFIRCQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C2=C(C=CC3=CC=CC=C32)OC4=C1C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)




![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)




